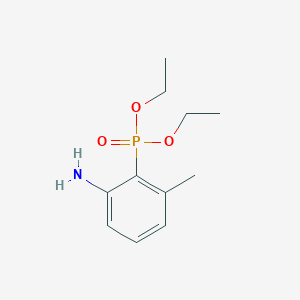

Diethyl (2-Amino-6-methylphenyl)phosphonate

Description

Properties

Molecular Formula |

C11H18NO3P |

|---|---|

Molecular Weight |

243.24 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-3-methylaniline |

InChI |

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-9(3)7-6-8-10(11)12/h6-8H,4-5,12H2,1-3H3 |

InChI Key |

OSRIISMLVRTWGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=CC=C1N)C)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Diethyl (2-Amino-6-methylphenyl)phosphonate

General Synthetic Strategy

The synthesis of this compound primarily involves the introduction of the diethyl phosphonate group onto a suitably substituted aniline derivative. The key approaches include:

- Phosphonylation of aromatic amines using diethyl phosphite or diethyl methyl-phosphonite intermediates.

- Reduction and substitution reactions to install the phosphonate ester functionality.

- Utilization of acid binding agents and reductive agents to facilitate the formation of the phosphonate ester.

Preparation via Diethyl Methyl-Phosphonite Intermediate

A well-documented and industrially relevant method involves the synthesis of diethyl methyl-phosphonite as a key intermediate, which is subsequently transformed into the target phosphonate compound. This method is described in detail in patent CN103319529A and involves the following steps:

Step 1: Formation of Methyl-Phosphorous Acid Diethyl Ester

- React diethyl phosphite with methyl chloride gas in the presence of an acid binding agent such as triethylamine or other tertiary amines.

- The reaction is conducted in a closed reactor under nitrogen atmosphere with controlled pressure (0.4-0.8 MPa) and temperature (50-200 °C, preferably 80-120 °C).

- The byproduct hydrochloride salt is filtered off, leaving methyl-phosphorous acid diethyl ester in the filtrate.

Step 2: Reduction to Diethyl Methyl-Phosphonite

- The filtrate containing methyl-phosphorous acid diethyl ester is cooled (0-20 °C preferred).

- A reductive agent such as lithium aluminum hydride (LiAlH4) or sodium hydride (NaH) dissolved in an organic solvent (e.g., tetrahydrofuran, methyltetrahydrofuran, or diethylene glycol dimethyl ether) is added dropwise.

- The reduction proceeds under controlled temperature (-20 to 50 °C, preferably 0-20 °C) for 20-200 minutes.

- The reaction mixture is then distilled to collect diethyl methyl-phosphonite at a boiling point of 120-122 °C with yields typically ranging from 84% to 92% and purity above 98%.

Step 3: Conversion to this compound

- The diethyl methyl-phosphonite intermediate can be further reacted with appropriate aromatic amines (such as 2-amino-6-methylaniline derivatives) under conditions that promote substitution to yield this compound.

- This step often involves nucleophilic substitution or condensation reactions, although specific conditions vary depending on the substrate and desired product.

Variations in Acid Binding Agents and Reductive Conditions

Several embodiments of the synthetic method have been reported, varying the acid binding agents and reaction parameters to optimize yield and purity:

| Embodiment | Acid Binding Agent | Temperature (°C) | Reductive Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Triethylamine | 110 | LiAlH4 | Tetrahydrofuran (THF) | 91.3 | 98.5 |

| 2 | Tri-n-butylamine | 100 | LiAlH4 | Methyltetrahydrofuran | 87.8 | 98.8 |

| 3 | Triphenylamine | 120 | NaH | Diethyl ether | 86.9 | 98.9 |

| 4 | N,N-Dimethylamine | 130 | LiAlH4 | n-Butyl ether | 92.6 | 98.2 |

| 5 | Tripropylamine | 80 | LiAlH4 | Diethylene glycol dimethyl ether | 84.0 | 98.8 |

These variations demonstrate the flexibility of the method to accommodate different reaction conditions and reagents while maintaining high product quality.

Alternative Synthetic Routes

While the diethyl methyl-phosphonite pathway is well-established, other synthetic routes involving direct phosphonylation of aromatic amines or condensation reactions with phosphonyl reagents have been explored in research literature. For example, phosphonates can be synthesized by reacting aromatic amines with phosphonyl reagents in acidic media at elevated temperatures (~100 °C) for extended times (~10 h), as reported in studies involving related phosphorus heterocycles.

Analysis of Preparation Methods

Reaction Efficiency and Yield

- The method using diethyl phosphite and methyl chloride with acid binding agents followed by reduction with LiAlH4 or NaH provides high yields (up to 92.6%) and high purity (>98%) of diethyl methyl-phosphonite, a critical intermediate.

- Reaction times vary from 1 to 12 hours for the methylation step and 20 to 200 minutes for the reduction step, allowing for process optimization.

- The use of different acid binding agents affects reaction temperature and yield but generally maintains high efficiency.

Environmental and Operational Considerations

- The synthetic route is considered environmentally friendly due to high atom economy and the use of relatively inexpensive and readily available raw materials.

- The process involves standard organic solvents and reagents commonly used in industrial settings.

- Careful control of reaction temperature and pressure is required for optimal performance.

Structural Confirmation and Purity Assessment

- Purity of the intermediates and final products is confirmed by distillation cuts at specific boiling points (120-122 °C).

- Spectroscopic techniques such as nuclear magnetic resonance (NMR) including ^31P-NMR, ^1H-NMR, and ^13C-NMR, as well as mass spectrometry, are employed to confirm the structure and purity of the phosphonate compounds.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Diethyl phosphite to acid binding agent molar ratio | 1:1 to 1:1.5 | Ensures complete reaction |

| Methyl chloride gas pressure | 0.4 to 0.8 MPa | Maintained during methylation |

| Methylation temperature | 50 to 200 °C (preferably 80-120 °C) | Reaction time 1-12 h (preferably 2-5 h) |

| Reduction temperature | -20 to 50 °C (preferably 0-20 °C) | Reaction time 20-200 min (preferably 40-120 min) |

| Reductive agents | Lithium aluminum hydride (LiAlH4), Sodium hydride (NaH) | Dissolved in ether solvents |

| Organic solvents | THF, methyltetrahydrofuran, diethyl ether, n-butyl ether, diethylene glycol dimethyl ether | Solvent choice affects reaction kinetics |

| Product boiling point | 120-122 °C | Used for distillation and purity assessment |

| Product yield | 84-93% | High yield with optimized conditions |

| Product purity | >98% | Confirmed by spectroscopic analysis |

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Amino-6-methylphenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are typically employed to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (2-Amino-6-methylphenyl)phosphonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Medicine: It is being explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.

Industry: The compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl (2-Amino-6-methylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Reactivity and Functional Group Transformations

- Amino Group Reactivity: The amino group in the target compound can participate in condensation or diazotization reactions, similar to aminophosphonates used in α-aminophosphonate synthesis (e.g., 4a-4i in ). This contrasts with oxo-containing phosphonates (), which undergo nucleophilic additions or reductions .

Spectroscopic Characterization

- 31P NMR: Phosphonate derivatives exhibit characteristic 31P NMR shifts. For example, diethyl phosphonate typically resonates near δ 20–30 ppm . Substituents like amino or cyano groups may deshield the phosphorus atom, causing upfield or downfield shifts depending on electron-withdrawing/donating effects.

- 1H NMR: The amino group in the target compound would show a broad singlet (~δ 5–6 ppm), distinct from the aldehyde proton (δ ~9–10 ppm) in oxo derivatives or the hydrazone protons (δ ~2.7 ppm) in dimethylhydrazone analogues .

Biological Activity

Diethyl (2-Amino-6-methylphenyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a diethyl phosphonate group attached to a 2-amino-6-methylphenyl moiety. Its molecular formula is C12H17N1O4P, indicating the presence of both phosphorus and nitrogen functional groups, which contribute to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial efficacy against various bacterial strains. The mechanism of action likely involves the inhibition of specific enzymes or proteins, disrupting essential biochemical pathways within microbial cells.

- Antitumor Activity : In vitro assays have revealed that derivatives of phosphonates similar to this compound exhibit moderate to high levels of antitumor activity. For example, certain compounds have shown cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU), particularly against HeLa cell lines. The mechanism involves induction of apoptosis in cancer cells, as evidenced by fluorescence staining techniques .

- Enzyme Inhibition : This compound has been explored for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating infections or other diseases. Interaction studies suggest that it can bind to active sites of enzymes, affecting their functionality.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate benzyl halides with diethyl phosphite under basic conditions. One common method is the Arbuzov reaction, which allows for efficient formation of the desired phosphonate structure.

Table 1: Summary of Biological Activity Studies

Case Study: Antitumor Activity Against HeLa Cells

A study investigating the antitumor properties of this compound derivatives found that treatment with these compounds led to significant cell cycle arrest in the S and G2 phases. Flow cytometry analysis confirmed apoptosis induction, highlighting the potential for these compounds in cancer therapy .

Q & A

Basic Research Question

Advanced Research Question

- X-ray Crystallography : Resolves bond lengths (e.g., P-C = ~1.81 Å) and torsional angles (e.g., nitro/amino group orientation relative to the benzene ring) .

- Disorder Modeling : Ethyl groups in phosphonates often exhibit rotational disorder, requiring multi-occupancy refinement in crystallographic data .

Q. Example Crystallographic Data :

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| P-O (avg.) | 1.58–1.62 | |

| C-N (aromatic) | 1.38–1.42 | |

| Dihedral Angle | 29.91° (nitro) |

What role does the amino group play in the biological activity of this compound?

Advanced Research Question

The 2-amino-6-methylphenyl moiety enables:

- Enzyme Inhibition : Competes with natural substrates (e.g., phosphate esters) in cholinesterase or phosphatase active sites via hydrogen bonding and steric effects .

- Transition-State Mimicry : The phosphonate group mimics tetrahedral intermediates in hydrolysis reactions, making it a potent inhibitor (Ki < 1 µM in some studies) .

Case Study : In cholinesterase assays, substitution at the amino group (e.g., acetylation) reduces inhibition by >50%, confirming its critical role .

How does the phosphonate moiety influence stability and reactivity under varying experimental conditions?

Basic Research Question

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the phosphonate via dipole interactions, enhancing reactivity in nucleophilic substitutions .

- Coordination Chemistry : The P=O group chelates metal ions (e.g., Mg²⁺), altering reaction pathways in catalytic systems .

What analytical techniques are recommended for purity assessment in research settings?

Q. Methodological Answer

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.